Z-Gly-phe-gly-aldehyde semicarbazone
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Overview
Description
Z-Gly-phe-gly-aldehyde semicarbazone: is a synthetic compound with the molecular formula C22H26N6O5 and a molecular weight of 454.48 g/mol . It is a derivative of semicarbazone, which is known for its versatile biological activities. The compound contains a semicarbazone moiety, which is a functional group derived from the reaction of semicarbazide with an aldehyde or ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-Gly-phe-gly-aldehyde semicarbazone typically involves the reaction of Z-Gly-phe-gly-aldehyde with semicarbazide. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Gly-phe-gly-aldehyde semicarbazone can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: It can undergo substitution reactions where the semicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the semicarbazone moiety.
Scientific Research Applications
Chemistry: Z-Gly-phe-gly-aldehyde semicarbazone is used as a reagent in organic synthesis for the preparation of various derivatives. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. It is also used in the development of biochemical assays .
Medicine: It is studied for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Z-Gly-phe-gly-aldehyde semicarbazone involves its interaction with specific molecular targets such as enzymes and receptors. The semicarbazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
- H-Gly-phe-gly-aldehyde semicarbazone
- Z-Gly-phe-gly-OMe
- Glycine, N-[(phenylmethoxy)carbonyl]glycyl-L-phenylalanyl-, ethyl ester
- Z-Gly-phe-NH2
- Z-Gly-phe-Ala-OH
Comparison: Z-Gly-phe-gly-aldehyde semicarbazone is unique due to its specific semicarbazone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various research and industrial applications .
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2Z)-2-(carbamoylhydrazinylidene)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c23-21(31)28-26-12-11-24-20(30)18(13-16-7-3-1-4-8-16)27-19(29)14-25-22(32)33-15-17-9-5-2-6-10-17/h1-10,12,18H,11,13-15H2,(H,24,30)(H,25,32)(H,27,29)(H3,23,28,31)/b26-12-/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMBGDXENCOTJ-KZSFWESRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC/C=N\NC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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